molecular formula C22H25N5O2 B2766156 8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-75-4

8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2766156
CAS No.: 887463-75-4
M. Wt: 391.475
InChI Key: MYNUFEUZJOZJFU-FMIVXFBMSA-N
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Description

8-Butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that belongs to the imidazo[2,1-f]purine family. This compound is characterized by its unique structural framework, which includes a fused imidazole and purine ring system, substituted with butyl, cinnamyl, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the construction of the purine framework. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine under acidic conditions.

    Construction of the Purine Ring: The imidazole intermediate is then reacted with appropriate reagents to form the purine ring system.

    Substitution Reactions: Introduction of butyl, cinnamyl, and methyl groups is carried out through alkylation and acylation reactions using reagents like butyl bromide, cinnamyl chloride, and methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The butyl and cinnamyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation Products: Cinnamaldehyde derivatives.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various alkyl or aryl substituted imidazo[2,1-f]purine derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine:

    Pharmacology: Due to its structural similarity to purine bases, it can interact with biological macromolecules, potentially serving as a lead compound in drug discovery.

    Enzyme Inhibition: It may act as an inhibitor for enzymes that recognize purine substrates, offering therapeutic potential in diseases like cancer and viral infections.

Industry:

    Dye and Pigment Production: The compound’s chromophoric properties can be exploited in the synthesis of dyes and pigments.

    Polymer Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism by which 8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:

    Binding to Enzymes: The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites.

    Interference with DNA/RNA: Its purine-like structure allows it to intercalate into DNA or RNA, disrupting normal cellular processes.

    Signal Transduction Pathways: It may modulate signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

    8-Butyl-1,7-dimethyl-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a phenyl group instead of a cinnamyl group.

    8-Butyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a benzyl group instead of a cinnamyl group.

    8-Butyl-3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Features an allyl group in place of the cinnamyl group.

Uniqueness: The presence of the cinnamyl group in 8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

6-butyl-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-4-5-13-25-16(2)15-27-18-19(23-21(25)27)24(3)22(29)26(20(18)28)14-9-12-17-10-7-6-8-11-17/h6-12,15H,4-5,13-14H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNUFEUZJOZJFU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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